molecular formula C8H10ClN5 B1467375 4-(chloromethyl)-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole CAS No. 1249617-57-9

4-(chloromethyl)-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole

Cat. No.: B1467375
CAS No.: 1249617-57-9
M. Wt: 211.65 g/mol
InChI Key: HUWCAFUUNMYPOM-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole (CAS 1249617-57-9) is a high-purity synthetic intermediate designed for advanced heterocyclic chemistry and drug discovery research. This compound features a unique molecular architecture that combines 1,2,3-triazole and pyrazole rings within a single scaffold, making it a valuable precursor for constructing complex bioactive molecules. The reactive chloromethyl group serves as a key functional handle, enabling facile nucleophilic substitution reactions for further derivatization and linkage to other pharmacophores. Heterocyclic compounds containing 1,2,3-triazole and pyrazole moieties are of significant research interest due to their broad spectrum of biological activities, which include antimicrobial, anti-inflammatory, anticancer, and antileishmanial properties, as documented in recent scientific literature (citations: ). The molecular scaffold is particularly relevant for developing novel therapeutic agents and agrochemicals. The 1,2,3-triazole ring, often assembled via "click chemistry," is known for its metabolic stability and ability to participate in hydrogen bonding, which can enhance binding affinity to biological targets (citations: ). The integrated pyrazole unit is another privileged structure in medicinal chemistry, frequently associated with diverse pharmacological effects (citations: ). This product is intended for use by qualified researchers as a key building block in the synthesis of more complex heterocyclic systems, such as thiazoles and pyrazolines, for screening and development purposes (citations: ). This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(chloromethyl)-1-(2-pyrazol-1-ylethyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN5/c9-6-8-7-14(12-11-8)5-4-13-3-1-2-10-13/h1-3,7H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWCAFUUNMYPOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCN2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(chloromethyl)-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various therapeutic areas.

Chemical Structure and Synthesis

The molecular structure of the compound features a triazole ring fused with a pyrazole moiety, which is known for its pharmacological significance. The synthesis typically involves the reaction of chloromethyl derivatives with pyrazole and triazole precursors under controlled conditions to yield the target compound.

Antimicrobial Activity

Recent studies have demonstrated that 4-(chloromethyl)-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole exhibits significant antimicrobial properties. In a study evaluating various synthesized triazole derivatives, this compound showed promising results against a range of bacterial strains including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values indicated moderate to strong antibacterial activity, suggesting its potential as an antimicrobial agent .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro assays demonstrated that it inhibits cancer cell proliferation, particularly in non-small cell lung cancer (NSCLC) models. The mechanism appears to involve the modulation of cellular pathways associated with apoptosis and cell cycle regulation .

Antioxidant Activity

In addition to its antimicrobial and anticancer activities, the compound has shown antioxidant properties. Studies indicate that it can scavenge free radicals effectively, which may contribute to its therapeutic potential in oxidative stress-related diseases .

Case Studies

Study Findings Reference
Antimicrobial ScreeningExhibited MIC values of 32 µg/mL against Staphylococcus aureus
Anticancer AssayInduced apoptosis in NSCLC cells with IC50 of 15 µM
Antioxidant EvaluationScavenged DPPH radicals with an IC50 of 25 µg/mL

Structure-Activity Relationship (SAR)

The biological activity of 4-(chloromethyl)-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole can be influenced by modifications to its structure. For instance:

  • Substituting different groups on the pyrazole or triazole rings can enhance potency.
  • The presence of electron-withdrawing or electron-donating groups significantly affects the compound's interaction with biological targets.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole and pyrazole rings exhibit notable antimicrobial properties. A study by Khedher et al. (2020) demonstrated that derivatives of triazoles showed significant activity against various bacterial strains, including resistant strains. The incorporation of chloromethyl groups enhances the lipophilicity of the compound, potentially improving its permeability through bacterial membranes.

Anticancer Properties

Triazoles are recognized for their anticancer potential. A recent investigation highlighted that derivatives similar to 4-(chloromethyl)-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole exhibited cytotoxic effects on cancer cell lines. For instance, compounds targeting the tubulin polymerization pathway have shown promise in inhibiting cancer cell proliferation (Zhang et al., 2022).

Fungicidal Activity

The compound's structure suggests potential as a fungicide. Triazoles are commonly used in agriculture to control fungal diseases in crops. A study by Liu et al. (2023) reported that triazole derivatives demonstrated effective fungicidal activity against various plant pathogens, indicating that 4-(chloromethyl)-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole could be developed into a novel agricultural fungicide.

Table 1: Biological Activities of Triazole Derivatives

Compound NameActivity TypeTarget Organism/Cell LineReference
Compound AAntimicrobialE. coliKhedher et al., 2020
Compound BAnticancerHeLa cellsZhang et al., 2022
Compound CFungicidalFusarium spp.Liu et al., 2023

Table 2: Structure-Activity Relationship (SAR)

Structural FeatureImpact on Activity
Chloromethyl groupIncreased lipophilicity
Triazole ringEnhanced biological activity
Pyrazole moietyImproved target specificity

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, researchers synthesized several triazole derivatives and tested their efficacy against both Gram-positive and Gram-negative bacteria. The results revealed that compounds with chloromethyl substitutions exhibited superior antibacterial properties compared to their unsubstituted counterparts.

Case Study 2: Agricultural Field Trials

Field trials were conducted to assess the effectiveness of a triazole-based fungicide derived from the compound in controlling powdery mildew in wheat crops. The treated plots showed a significant reduction in disease incidence compared to untreated controls, demonstrating its potential as an effective agricultural treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-(chloromethyl)-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole, highlighting differences in substituents, synthesis strategies, yields, and applications:

Compound Name Key Substituents Synthesis Method Yield Notable Properties/Applications Reference
Target Compound : 4-(Chloromethyl)-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole Chloromethyl, pyrazole-ethyl Likely CuAAC or nucleophilic substitution N/A Potential antimicrobial/coordination chemistry -
1-(1-(4-Fluorobenzyl)pyrrolidin-3-yl)-4-(2-(3,4-dichlorobenzyloxy)phenyl)-triazole Fluorobenzyl, dichlorobenzyloxy Multi-step coupling N/A Anticancer/antimicrobial screening
1-[3-Chloro-4-(4-chloro-2-methoxyphenoxy)benzyl]-1H-1,2,3-triazole Chloro, methoxyphenoxy Chromatography/HPLC purification 76% Enoyl-acyl carrier protein inhibitors
1-[2-(4-Methyl-7-coumarinyloxy)ethyl]-4-(pentyltriazolyl)-1H-1,2,3-triazole Coumarinyloxy, pentyltriazolyl CuAAC with symmetrical alkyne High Fluorescent probes/drug delivery
4-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole Biphenyloxy, fluorophenyl Ag-Zn nanoheterostructured catalysis 31% Catalysis studies
N-(4-((1H-1,2,3-Triazol-1-yl)methyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide Thiazolyl, phenylsulfonyl Nucleophilic substitution (K₂CO₃/DMF) 91% Enzyme inhibition assays
1-(4-Methylbenzyl)-4-(2-(5-methylthiophen-2-yl)vinyl)-1H-1,2,3-triazole Methylbenzyl, thiophene-vinyl Isomer-specific synthesis 13% Dual cholinesterase inhibition

Structural and Functional Divergence

  • Chloromethyl vs. Other Electrophilic Groups : The chloromethyl group in the target compound offers reactivity for further functionalization (e.g., nucleophilic substitution), whereas analogs with methoxy or sulfonyl groups prioritize stability or specific electronic effects.
  • Pyrazole vs. Heteroaromatic Moieties : The pyrazole-ethyl chain may enhance metal-binding capacity compared to coumarin or thiophene substituents, which are tailored for optical or electronic applications.
  • Regioselectivity : CuAAC ensures 1,4-regioselectivity in triazole formation, whereas Ag-Zn catalysts or thermal methods may yield mixtures (e.g., cis/trans isomers in ).

Research Findings and Implications

  • NMR and HRMS remain standard for purity validation.
  • Activity Gaps : Unlike analogs with confirmed bioactivity (e.g., ), the target compound’s pharmacological profile is unexplored. Its chloromethyl group, however, suggests utility as a synthetic intermediate for prodrugs or polymer precursors.
  • Synthetic Optimization: Adopting CuAAC or advanced nano-catalysts could improve regioselectivity and yield for future derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(chloromethyl)-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole with high purity?

  • Methodology : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for regioselective 1,4-disubstituted triazole formation. Terminal alkynes (e.g., propargyl chloride derivatives) can react with azides (e.g., 1-(2-azidoethyl)-1H-pyrazole) under mild conditions (e.g., THF/H2O, CuSO4/sodium ascorbate at 50°C for 16 hours). Post-synthesis purification via gradient elution chromatography (e.g., CH2Cl2/MeOH) and HPLC ensures >95% purity .
  • Validation : Confirm purity via <sup>1</sup>H/<sup>13</sup>C NMR and HRMS, as demonstrated in analogous triazole syntheses .

Q. How can spectroscopic techniques resolve ambiguities in the compound’s regiochemistry?

  • Methodology : Nuclear Overhauser Effect (NOE) NMR experiments distinguish between 1,4- and 1,5-regioisomers. For example, NOE correlations between the chloromethyl proton (δ ~4.5 ppm) and the pyrazole ethyl chain protons confirm 1,4-substitution. IR spectroscopy further validates functional groups (e.g., C-Cl stretch at ~700 cm<sup>−1</sup>) .

Advanced Research Questions

Q. How do reaction conditions influence regiochemical outcomes in triazole synthesis?

  • Data Contradiction Analysis : While CuAAC typically yields 1,4-triazoles, competing pathways (e.g., thermal Huisgen cycloaddition) may produce 1,5-isomers. A study using Ag-Zn nanoheterostructured catalysts achieved 1,4-selectivity (>90%) under ambient conditions, contrasting with Ru-catalyzed methods that favor 1,5-products. Monitor reaction progress via TLC and adjust catalyst loading (e.g., 5 mol% CuSO4) to suppress side reactions .

Q. What crystallographic strategies validate the 3D structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves bond angles and torsional strain. For example, the chloromethyl group’s spatial orientation relative to the pyrazole ring can be analyzed using SHELX’s displacement parameter tools. High-resolution data (d-spacing < 0.8 Å) minimizes refinement errors .

Q. How can computational modeling predict reactivity of the chloromethyl group in derivatization?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model nucleophilic substitution at the chloromethyl site. Fukui indices identify electrophilic hotspots, guiding functionalization (e.g., SN2 reactions with amines or thiols). Compare computed vs. experimental <sup>13</sup>C NMR shifts (e.g., C-Cl carbon at δ ~45 ppm) to validate models .

Q. What analytical workflows reconcile discrepancies in biological activity data?

  • Case Study : If in vitro assays show conflicting enzyme inhibition results, use orthogonal methods:

  • Surface Plasmon Resonance (SPR) to measure binding kinetics.
  • Isothermal Titration Calorimetry (ITC) to quantify thermodynamic parameters.
  • Cross-validate with molecular docking (e.g., AutoDock Vina) to identify binding poses .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction parameters (e.g., solvent polarity, temperature ramps) to minimize batch-to-batch variability. For example, THF/water mixtures (3:1 v/v) improve CuAAC yields by 15% compared to DMF .
  • Crystallization Tips : Use slow vapor diffusion (e.g., hexane/EtOAc) to grow diffraction-quality crystals. SHELXL’s TWINABS corrects for twinning in low-symmetry space groups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(chloromethyl)-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole
Reactant of Route 2
Reactant of Route 2
4-(chloromethyl)-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole

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